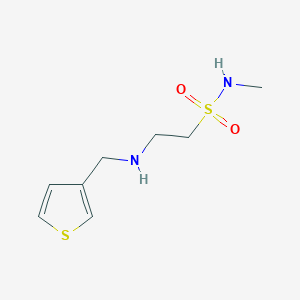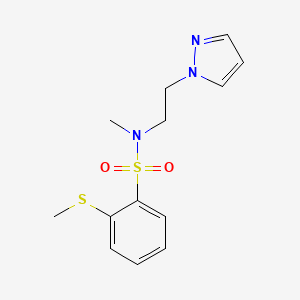
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine (CCSM) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CCSM belongs to the class of morpholine derivatives, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the binding of the compound to the extracellular pore of the voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, thereby inhibiting the generation and propagation of action potentials. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to exhibit a high degree of selectivity towards the sodium channels, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
The primary biochemical effect of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is the inhibition of the voltage-gated sodium channels. This inhibition leads to a reduction in the excitability of neurons, which can have various physiological effects depending on the specific neuronal circuitry involved. For example, the inhibition of sodium channels in pain-sensing neurons can lead to a reduction in pain perception. Similarly, the inhibition of sodium channels in cardiac cells can lead to a reduction in the incidence of arrhythmias.
实验室实验的优点和局限性
One of the primary advantages of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a research tool is its high degree of selectivity towards the sodium channels. This selectivity allows for the specific targeting of sodium channels in various neuronal circuits, without affecting other ion channels. However, one of the limitations of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is its relatively low potency compared to other sodium channel blockers. This low potency can limit the effectiveness of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine in certain experimental settings.
未来方向
There are several future directions for research involving 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. Another area of interest is the study of the role of sodium channels in various neurological and cardiovascular disorders, and the potential therapeutic applications of sodium channel blockers in these disorders. Additionally, the use of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a tool for studying the structure and function of ion channels can lead to a better understanding of the basic principles of neuronal signaling and could have implications for the development of novel therapies for various neurological disorders.
合成方法
The synthesis of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the reaction of 3-chloroaniline with cyclopropylsulfonyl chloride and 5-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine obtained by this method is around 60%.
科学研究应用
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the structure and function of ion channels. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to selectively block the voltage-gated sodium channels in neurons, which are involved in the generation and propagation of action potentials. This property of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been utilized to study the role of sodium channels in various physiological and pathological processes, such as pain perception, epilepsy, and cardiac arrhythmias.
属性
IUPAC Name |
2-(3-chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10-9-19-14(11-3-2-4-12(15)7-11)8-16(10)20(17,18)13-5-6-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGFHBVYUDZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1S(=O)(=O)C2CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)


![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)



![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)